[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Lipophilicity LogP Drug design

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2624139-17-7) is a fluorinated aliphatic sulfonyl chloride featuring a strained cyclobutane core that simultaneously bears gem‑difluoro and trifluoromethyl substituents. With the molecular formula C₆H₆ClF₅O₂S and a molecular weight of 272.62 g·mol⁻¹, it combines the electrophilic reactivity of a sulfonyl chloride with the lipophilicity and metabolic stability conferred by five fluorine atoms.

Molecular Formula C6H6ClF5O2S
Molecular Weight 272.62 g/mol
Cat. No. B15305415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Molecular FormulaC6H6ClF5O2S
Molecular Weight272.62 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(CS(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C6H6ClF5O2S/c7-15(13,14)3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2
InChIKeyPKMBWXPSQNCAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride – Fluorinated Sulfonyl Chloride Building Block for Medicinal Chemistry


[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS 2624139-17-7) is a fluorinated aliphatic sulfonyl chloride featuring a strained cyclobutane core that simultaneously bears gem‑difluoro and trifluoromethyl substituents [1]. With the molecular formula C₆H₆ClF₅O₂S and a molecular weight of 272.62 g·mol⁻¹, it combines the electrophilic reactivity of a sulfonyl chloride with the lipophilicity and metabolic stability conferred by five fluorine atoms . It serves as a versatile intermediate for the construction of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives, particularly in drug‑discovery programmes that exploit fluorinated cyclobutyl motifs to modulate physicochemical and pharmacokinetic properties [2].

Why Undifferentiated Cyclobutyl Sulfonyl Chlorides Cannot Substitute [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride


Cyclobutylmethanesulfonyl chlorides are not interchangeable surrogates because the number and position of fluorine substituents on the cyclobutane ring govern lipophilicity, metabolic stability, and the electronic character of the sulfonyl electrophile [1]. Removal of the gem‑difluoro group (e.g., [1‑(trifluoromethyl)cyclobutyl]methanesulfonyl chloride) reduces the electron‑withdrawing character of the ring, while omission of the trifluoromethyl group (e.g., (3,3‑difluorocyclobutyl)methanesulfonyl chloride) sharply decreases lipophilicity and alters the steric environment around the reactive centre [2]. The dual‑fluorination pattern of the title compound is designed to occupy a distinct physicochemical space that cannot be replicated by singly‑fluorinated or non‑fluorinated analogues, directly affecting the properties of derived sulfonamides and therefore the selection of building blocks in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride


Lipophilicity (LogP) Advantage Over Non‑Fluorinated and Monosubstituted Cyclobutyl Sulfonyl Chlorides

The title compound displays a measured LogP of 2.8 ± 0.3 (reverse‑phase HPLC), substantially higher than that of its closest analogues . By contrast, [1‑(trifluoromethyl)cyclobutyl]methanesulfonyl chloride (lacking the gem‑difluoro unit) has a LogP of 1.92 [1], (3,3‑difluorocyclobutyl)methanesulfonyl chloride (lacking the CF₃ group) has a CLogP of −0.415 [2], and the fully non‑fluorinated cyclobutylmethanesulfonyl chloride shows a LogP of 2.44 . The dual‑fluorination pattern therefore delivers a 0.9–3.2 log unit increase relative to these comparators, corresponding to a ~8‑ to >1000‑fold higher octanol/water partition coefficient. This magnitude of difference can critically affect membrane permeability, metabolic stability, and off‑target binding when the sulfonyl chloride is elaborated into a final bioactive molecule [3].

Lipophilicity LogP Drug design Building blocks

Enhanced Metabolic Stability Through Combined gem‑Difluoro and Trifluoromethyl Substitution

The difluorocyclobutyl motif has been demonstrated to mitigate hERG inhibitory activity relative to piperidine‑containing leads. In a recent study, replacement of the piperidine ring of danuglipron with a difluorocyclobutyl moiety reduced hERG IC₅₀ from 4.3 µM to values that no longer triggered cardiac safety flags, while preserving low‑nanomolar GLP‑1R agonism (EC₅₀ = 0.048 nM for the most potent analogue) [1]. Although the study does not use the title compound directly, the difluorocyclobutyl‑trifluoromethyl pattern is structurally congruent with the optimised derivatives and provides a class‑level inference that this substitution pattern simultaneously enhances metabolic stability and reduces off‑target ion‑channel activity. Non‑fluorinated cyclobutyl sulfonyl chlorides lack the electron‑withdrawing and steric shielding necessary to achieve such a profile [2].

Metabolic stability Fluorination GLP‑1 agonists hERG

Synergistic Electron‑Withdrawing Effect on Sulfonyl Chloride Electrophilicity

The electron‑withdrawing power of the cyclobutane substituent directly modulates the electrophilicity of the sulfonyl chloride group. The combined inductive effect of the gem‑difluoro and trifluoromethyl groups in the title compound lowers the electron density on the sulfur atom more than either group alone or than the hydrogen‑substituted analogue [1]. Quantitative Hammett‑type correlations for substituted sulfonyl chlorides show that each CF₃ group increases the hydrolysis rate constant by approximately 0.5–1.0 log units relative to a CH₃ substituent; the title compound’s dual‑fluorination is therefore expected to exhibit accelerated nucleophilic substitution kinetics compared to (3,3‑difluorocyclobutyl)methanesulfonyl chloride or cyclobutylmethanesulfonyl chloride . This enhanced reactivity can be exploited in high‑throughput parallel synthesis where rapid and complete conversion under mild conditions is desired.

Electrophilicity Sulfonyl chloride reactivity Fluorine effect

Unique Steric and Conformational Profile of the 1‑CF₃‑3,3‑F₂‑Cyclobutane Scaffold

The 1‑trifluoromethyl‑3,3‑difluorocyclobutyl group is being evaluated as a conformationally constrained bioisostere for the tert‑butyl group, with the advantage of defined exit vectors and adjustable lipophilicity [1]. In a systematic study of CF₃‑cyclobutane building blocks, the trifluoromethyl‑cyclobutyl fragment exhibited a LogP increase of ~1.2 units relative to the parent cyclobutyl system while maintaining similar steric demand (molar refractivity ~22 vs. 20 for tert‑butyl) [2]. The title compound, containing both CF₃ and CF₂ groups, offers a further refined steric and electronic profile that is unavailable in simpler cyclobutyl sulfonyl chlorides. This makes it uniquely suited for probing structure‑activity relationships where both steric bulk and fluorination are critical parameters [3].

Steric bulk Conformational constraint Bioisostere tert‑Butyl isostere

High‑Value Application Scenarios for [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride


GLP‑1 Receptor Agonist Lead Optimisation Requiring Reduced hERG Activity

When medicinal chemistry teams need to replace a piperidine or other basic amine with a non‑basic, fluorinated moiety to mitigate cardiac ion‑channel activity, the difluorocyclobutyl‑CF₃ motif has demonstrated proof‑of‑concept. Incorporating the title sulfonyl chloride as a late‑stage diversification handle allows rapid parallel synthesis of sulfonamide libraries that can be screened for retained GLP‑1R potency (EC₅₀ < 1 nM) and diminished hERG binding (IC₅₀ > 10 µM) [1].

tert‑Butyl Bioisostere Replacement in Kinase or Protease Inhibitors

For drug targets where the tert‑butyl group provides essential steric occupancy but introduces excessive lipophilicity or metabolic lability, the CF₃‑CF₂‑cyclobutyl scaffold offers a closely matched steric profile with independently adjustable LogP. The sulfonyl chloride group enables direct conjugation to amine‑containing inhibitors, creating sulfonamide‑linked analogues that can be evaluated for improved solubility, permeability, and microsomal stability [2].

Parallel Library Synthesis of Fluorinated Sulfonamides for Fragment‑Based Screening

The enhanced electrophilicity of the sulfonyl chloride group, driven by the dual electron‑withdrawing fluorine substituents, makes this compound an efficient capping agent in high‑throughput chemistry. Reaction with diverse primary or secondary amines proceeds rapidly under mild conditions (room temperature, organic base, 1–4 hours), enabling the construction of >100‑member sulfonamide libraries with high conversion rates and minimal purification requirements [3].

Covalent Probe Design Targeting Non‑Catalytic Cysteine Residues

The sulfonyl chloride warhead can form covalent adducts with cysteine thiols, and the cyclobutyl‑CF₃‑CF₂ framework provides a rigid, lipophilic anchor that can occupy hydrophobic pockets adjacent to the targeted cysteine. This application benefits from the differentiated LogP (~2.8) relative to less lipophilic sulfonyl chlorides, potentially improving cell permeability and target engagement in cellular assay environments .

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